2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of isoquinoline, azetidine, pyridine, and dihydropyridazinone moieties within a single molecule suggests a diverse range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of Isoquinoline-1-carbonyl Azetidine: This step involves the acylation of azetidine with isoquinoline-1-carbonyl chloride under basic conditions, typically using a base such as triethylamine in an inert solvent like dichloromethane.
Alkylation Reaction: The resulting isoquinoline-1-carbonyl azetidine is then subjected to an alkylation reaction with a suitable alkylating agent to introduce the pyridin-3-yl group.
Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyridazinone ring. This can be achieved through a condensation reaction under acidic or basic conditions, depending on the specific reagents and solvents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and dihydropyridazinone moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the isoquinoline moiety. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the azetidine ring, especially if it contains leaving groups such as halides. Reagents like sodium azide or thiols can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, thiols in ethanol.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of great interest. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its multi-functional structure suggests it could interact with multiple biological targets, offering possibilities for the treatment of complex diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is likely to involve multiple pathways due to its complex structure. Potential molecular targets include enzymes, receptors, and nucleic acids. The compound may act by inhibiting enzyme activity, binding to receptor sites, or interacting with DNA/RNA to modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds containing the isoquinoline moiety, such as berberine and papaverine, which are known for their pharmacological activities.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid, which is used in peptide synthesis.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins.
Dihydropyridazinone Derivatives: Compounds like minoxidil, which is used as a hair growth stimulant.
Uniqueness
The uniqueness of 2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one lies in its combination of multiple bioactive moieties within a single molecule. This structural complexity allows for diverse biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-21-8-7-20(18-5-3-10-24-12-18)26-28(21)15-16-13-27(14-16)23(30)22-19-6-2-1-4-17(19)9-11-25-22/h1-12,16H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZGPAUAOACXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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